1-Isocyanocyclohexene

Übersicht

Beschreibung

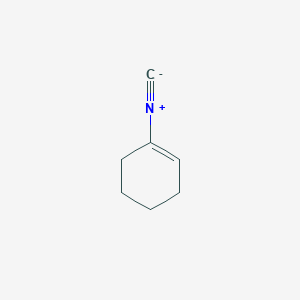

1-Isocyanocyclohexene is an organic compound with the molecular formula C7H9N. It is characterized by a cyclohexene ring with an isocyanide functional group attached. This compound is known for its unique reactivity and is used in various chemical syntheses and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Isocyanocyclohexene can be synthesized through several methods. One common approach involves the reaction of cyclohexene with an isocyanide reagent under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Isocyanocyclohexene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The isocyanide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using catalysts such as palladium on carbon or Raney nickel.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: Cyclohexenone derivatives.

Reduction: Cyclohexylamine derivatives.

Substitution: Various substituted cyclohexene derivatives.

Wissenschaftliche Forschungsanwendungen

2.1. Ugi Reaction

One of the primary applications of 1-isocyanocyclohexene is in the Ugi reaction, where it serves as a key building block for synthesizing cyclohexenamides. The Ugi reaction combines an amine, a carboxylic acid, an isocyanide, and an aldehyde or ketone in a single step, yielding a wide range of products with high efficiency and atom economy .

Table 1: Products Derived from Ugi Reaction Using this compound

| Reaction Components | Product Type | Yield (%) |

|---|---|---|

| Amine + Carboxylic Acid + this compound + Aldehyde | Cyclohexenamide | Variable |

| Amine + this compound + Ketone | Substituted Amide | Variable |

2.2. Synthesis of Heterocycles

The compound has also been utilized in synthesizing various heterocycles, including imidazoles and lactams. These compounds are crucial in medicinal chemistry due to their biological activity. The ability to generate complex structures efficiently makes this compound a valuable tool in drug discovery .

3.1. Multicomponent Reactions for Drug Development

A notable case study involved the use of this compound in developing new pharmaceutical agents through multicomponent reactions. Researchers demonstrated that using this compound allowed for the rapid synthesis of libraries of compounds that were screened for biological activity against various targets such as cancer cells . The efficiency of these reactions was highlighted by their ability to produce multiple derivatives quickly.

3.2. Green Chemistry Approaches

Another significant application is in the realm of green chemistry, where this compound has been incorporated into solid-phase synthesis protocols. This method minimizes waste and enhances safety by allowing reactions to occur on solid supports, reducing the need for hazardous solvents . The development of safer reaction conditions has been crucial in advancing sustainable practices within organic synthesis.

Wirkmechanismus

The mechanism of action of 1-isocyanocyclohexene involves its reactivity with various molecular targets. The isocyanide group is highly reactive and can form bonds with nucleophiles, leading to the formation of new compounds. This reactivity is exploited in synthetic chemistry to create diverse molecular structures .

Vergleich Mit ähnlichen Verbindungen

- 1-Cyclohexenylisocyanide

- Cyclohexene,1-isocyano-

- 1-Isocyanocyclohex-1-ene

Comparison: 1-Isocyanocyclohexene is unique due to its specific reactivity and the stability of the isocyanide group. Compared to similar compounds, it offers distinct advantages in terms of reaction selectivity and product yield. Its unique structure allows for diverse applications in synthetic chemistry and industrial processes .

Biologische Aktivität

1-Isocyanocyclohexene, an organic compound with the molecular formula CHN, is characterized by a cyclohexene ring attached to an isocyanide functional group. This compound has garnered attention due to its diverse biological activities, including antibacterial, antifungal, antimalarial, and antitumoral properties. This article explores its biological activity through various studies and applications.

Overview of Biological Activities

This compound exhibits potent biological activity similar to other isocyanides. The following table summarizes its key biological activities:

| Biological Activity | Description |

|---|---|

| Antibacterial | Effective against various bacterial strains |

| Antifungal | Inhibits growth of fungi in laboratory settings |

| Antimalarial | Shows activity against malarial parasites |

| Antitumoral | Potential in inhibiting tumor cell proliferation |

| Antifouling | Prevents biofouling in marine environments |

The mechanism of action for this compound involves several biochemical pathways:

- Metal Coordination : Isocyanides are known for their ability to coordinate with metal ions, which can disrupt essential enzymatic processes in target organisms.

- Cellular Interaction : The compound may interfere with cellular signaling pathways that regulate growth and proliferation in bacteria, fungi, and cancer cells.

- Biofilm Disruption : Its antifouling properties suggest that it can disrupt biofilm formation, which is critical in both medical and environmental contexts.

Antibacterial Activity

A study demonstrated that this compound exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as a lead compound in antibiotic development .

Antifungal Properties

Research focused on the antifungal activity of this compound showed effective inhibition of fungal growth in vitro. The compound was tested against common pathogenic fungi such as Candida albicans and Aspergillus niger, revealing promising results that warrant further exploration in clinical settings .

Antimalarial Efficacy

In a recent investigation, this compound demonstrated significant activity against Plasmodium falciparum, the parasite responsible for malaria. The compound's mechanism involved disruption of the parasite's life cycle, suggesting a novel approach to antimalarial drug development .

Antitumoral Activity

Studies have indicated that this compound may inhibit tumor cell proliferation. In vitro tests showed that it induced apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound's ability to modulate apoptotic pathways presents a potential avenue for cancer therapy .

Synthetic Applications

This compound serves as a versatile intermediate in organic synthesis. It is particularly valuable in multicomponent reactions (MCRs), such as the Ugi reaction, which allows for the formation of complex molecules from simple starting materials. This capability enhances its utility in pharmaceutical development and chemical research .

Eigenschaften

IUPAC Name |

1-isocyanocyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c1-8-7-5-3-2-4-6-7/h5H,2-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSPXASHHKFVPCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447522 | |

| Record name | 1-isocyanocyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121-57-9 | |

| Record name | 1-isocyanocyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 1-isocyanocyclohexene particularly useful in organic synthesis?

A1: this compound acts as a "convertible isocyanide" in the Ugi four-component condensation reaction [, , , ]. Unlike traditional Ugi reactions that directly incorporate an amino acid, this approach utilizes this compound, allowing for greater structural diversity in the final products. This is because the resulting cyclohexenamide group can be readily transformed into various functional groups post-condensation.

Q2: What kind of post-condensation modifications are possible with this compound-derived Ugi products?

A2: The cyclohexenamide moiety in the Ugi product can be converted into a reactive oxazolinium-5-one (also known as a munchnone) under acidic conditions []. This intermediate readily reacts with nucleophiles, enabling the synthesis of carboxylic acids, esters, and thioesters []. Furthermore, the munchnone intermediate can undergo cycloaddition reactions with dipolarophiles like acetylenes to yield pyrroles [].

Q3: Can you give a specific example of how this compound enables unique synthetic routes?

A3: Researchers successfully employed this compound in a two-step synthesis of diverse 1,4-benzodiazepine-2,5-diones (BZDs) [, ]. The initial Ugi reaction, incorporating this compound, is followed by an acid-catalyzed cyclization that leverages the presence of the cyclohexenamide group. This method offers a significant improvement over traditional BZD syntheses, bypassing the need for amino acids as starting materials and broadening the scope of accessible BZD derivatives [, ].

Q4: Are there any interesting structural features observed in the 1,4-benzodiazepine-2,5-diones synthesized using this method?

A4: Interestingly, BZDs synthesized via this route, particularly those with methylenes at the C-3 and N-4 positions, exhibited conformational isomerism as observed through NMR spectroscopy [, ]. This suggests that the typically rigid BZD core structure might exhibit more flexibility than previously thought, at least in certain derivatives [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.